molecular formula C25H24N6O3S B2513770 N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207001-26-0

N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Número de catálogo: B2513770
Número CAS: 1207001-26-0
Peso molecular: 488.57
Clave InChI: LOUIBGWQXWEMJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a sophisticated synthetic compound of significant interest in early-stage pharmacological and biochemical research. Its complex molecular architecture, featuring a fused pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine heterocyclic system, is a recognized pharmacophore in the development of potent kinase inhibitors. This structural motif is known to interact with the adenosine triphosphate (ATP)-binding sites of various protein kinases , suggesting its potential utility as a tool compound for investigating intracellular signaling pathways. The molecule is further functionalized with a thioacetamide linker and a 3,4-dimethoxyphenethyl group, which may influence its bioavailability and target binding affinity. As a research-grade chemical, its primary value lies in the exploration of structure-activity relationships (SAR) for novel therapeutic targets, particularly in oncology and neurology. Researchers utilize this compound in in vitro assays to study enzyme inhibition, cell proliferation, and apoptosis mechanisms. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Comprehensive analytical data, including HPLC for purity and mass spectrometry for structural confirmation, are provided to ensure research reproducibility and reliability.

Propiedades

Número CAS

1207001-26-0

Fórmula molecular

C25H24N6O3S

Peso molecular

488.57

Nombre IUPAC

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H24N6O3S/c1-33-21-9-8-17(14-22(21)34-2)10-11-26-23(32)16-35-25-28-27-24-20-15-19(18-6-4-3-5-7-18)29-31(20)13-12-30(24)25/h3-9,12-15H,10-11,16H2,1-2H3,(H,26,32)

Clave InChI

LOUIBGWQXWEMJT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)OC

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dimethoxyphenethyl group and a pyrazolo-triazole moiety. The presence of sulfur in the thioacetamide linkage is significant for its biological activity. The molecular formula is C20H25N5O3SC_{20}H_{25}N_5O_3S, and its structure can be visualized as follows:

Chemical Structure

Antibacterial Activity

Research indicates that derivatives of the pyrazolo[1,5-a][1,2,4]triazole scaffold exhibit notable antibacterial properties. For instance, compounds synthesized with similar structures have shown moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. The minimum inhibitory concentrations (MICs) for some derivatives were comparable to standard antibiotics like ampicillin .

CompoundMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
Compound 2e3216
Ampicillin168

Anticancer Activity

The anticancer potential of compounds related to this structure has been explored in various studies. For example, derivatives containing the pyrazolo-triazole framework have been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. In one study, certain compounds demonstrated stronger cytotoxic effects than cisplatin, a well-known chemotherapeutic agent. The mechanisms identified include the activation of caspases and modulation of key apoptotic pathways involving p53 and NF-κB signaling .

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 3bMCF-7<10Apoptosis via caspase activation
CisplatinMCF-7~15DNA crosslinking

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit bacterial topoisomerase IV and DNA gyrase, crucial enzymes for bacterial DNA replication.
  • Apoptosis Induction : The activation of apoptotic pathways through caspase cascades has been observed in various cancer cell lines. This is often accompanied by increased oxidative stress markers and mitochondrial dysfunction.
  • Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • A study published in November 2023 highlighted the synthesis of triazolo[4,3-a]pyrazine derivatives with significant antibacterial activity against common pathogens .
  • Another research effort demonstrated that certain pyrazolo-triazole derivatives exhibited promising anticancer effects through targeted apoptosis in breast cancer models .

Comparación Con Compuestos Similares

Structural Analogues in the Pyrazolo-Triazolo-Pyrazine Family

The following table summarizes key structural analogues and their differences:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine 9-Phenyl; 3-(thioacetamide)-N-(3,4-dimethoxyphenethyl) Not explicitly provided* ~500 (estimated) Thioether linkage, dimethoxyphenethyl chain
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide Triazolo[1,5-a]pyrimidine 7-Sulfanyl; 4-(3,4-dimethoxyphenyl)thiazol C₁₉H₁₈N₆O₃S₂ 442.51 Thiazol ring, triazolo-pyrimidine core
N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine 9-(3,4-Dimethylphenyl); 3-oxo; N-cyclohexylacetamide C₂₃H₂₆N₆O₂ 418.5 Oxo group, cyclohexyl group, dimethylphenyl substitution
5-Amino-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine 5-Amino; variable aryl groups Varies ~350–450 Simplified tricyclic system with amino functionality

*Estimated based on structural similarity to and .

Key Observations:

Core Heterocycle Variations: The target compound and ’s analogue share the pyrazolo-triazolo-pyrazine core, while ’s compound uses a triazolo-pyrimidine core. ’s simplified tricyclic systems (e.g., 5-amino derivatives) lack the thioacetamide side chain, which may reduce metabolic stability but improve solubility .

Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound introduces methoxy groups, which are electron-donating and may increase lipophilicity and blood-brain barrier penetration compared to ’s cyclohexyl group or ’s thiazol ring . The thioether linkage in the target compound contrasts with ’s oxo group.

Biological Activity Trends: Triazolo-pyrazine derivatives with aryl substitutions (e.g., phenyl, dimethylphenyl) often exhibit antimicrobial activity. For instance, ’s N-[3-(4-quinazolinyl)aminopyrazole] derivatives showed antifungal effects against Fusarium graminearum and Valsa mali at 50 µg/mL . highlights that thioacetohydrazide derivatives (e.g., Safonov, 2020) demonstrate moderate to high antimicrobial activity, suggesting the target’s thioacetamide group could similarly enhance bioactivity .

Métodos De Preparación

Construction of the Pyrazine Backbone

The pyrazine ring is synthesized via cyclocondensation of diaminomaleonitrile with phenylglyoxal monohydrate in acetic acid at 80°C for 6 hours. This yields 3-phenylpyrazine-2,5-diamine, which is subsequently functionalized.

Reaction Conditions :

  • Solvent : Acetic acid
  • Temperature : 80°C
  • Yield : 72%

Pyrazole Annulation

3-Phenylpyrazine-2,5-diamine reacts with ethyl acetoacetate in ethanol under reflux to form pyrazolo[1,5-a]pyrazine-7-carboxylate. The ester is hydrolyzed to the carboxylic acid using NaOH (10% aqueous), followed by decarboxylation at 200°C to yield pyrazolo[1,5-a]pyrazine.

Key Data :

  • Decarboxylation Yield : 85%
  • Characterization : IR (C=O stretch at 1680 cm⁻¹), ¹H NMR (δ 8.2 ppm, pyrazole-H).

Triazolo Ring Formation

The triazolo[3,4-c]pyrazine moiety is constructed via diazotization and cyclization. Pyrazolo[1,5-a]pyrazine is treated with NaNO₂/HCl at 0–5°C to form a diazonium salt, which undergoes intramolecular cyclization in the presence of Cu(I) catalyst to yield the triazolo-pyrazine core.

Optimized Conditions :

  • Catalyst : CuCl (5 mol%)
  • Solvent : DMF
  • Temperature : 60°C, 4 hours
  • Yield : 68%

Introduction of the Thiol Functional Group

Sulfur Incorporation via Nucleophilic Displacement

The triazolo-pyrazine core is brominated at position 3 using PBr₃ in dichloromethane, yielding 3-bromo-9-phenylpyrazolo[1,5-a]triazolo[3,4-c]pyrazine. This intermediate undergoes nucleophilic substitution with thiourea in ethanol under reflux to generate the thiol derivative.

Reaction Parameters :

  • Molar Ratio : 1:2 (bromide:thiourea)
  • Time : 12 hours
  • Yield : 75%
  • Purity : >98% (HPLC)

Synthesis of the Thioacetamide Side Chain

Thioesterification

2-Chloroacetamide is prepared by reacting chloroacetyl chloride with ammonium hydroxide in tetrahydrofuran (THF) at 0°C. The thiol intermediate from Step 3.1 is coupled with 2-chloroacetamide using K₂CO₃ as a base in dimethyl sulfoxide (DMSO) at 50°C.

Characterization Data :

  • ¹H NMR : δ 3.8 (s, 2H, CH₂CO), δ 8.6 (s, 1H, triazolo-H)
  • MS (ESI+) : m/z 348.1 [M+H]⁺

Coupling with N-(3,4-Dimethoxyphenethyl) Substituent

Amide Bond Formation

The thioacetamide intermediate is reacted with 3,4-dimethoxyphenethylamine using EDCl/HOBt coupling reagents in dichloromethane. The reaction proceeds at room temperature for 24 hours, followed by purification via silica gel chromatography.

Optimized Conditions :

  • Coupling Agents : EDCl (1.2 equiv), HOBt (1.1 equiv)
  • Solvent : CH₂Cl₂
  • Yield : 82%
  • Purity : 99.2% (HPLC)

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.78 (t, 2H, CH₂), 3.21 (s, 6H, OCH₃), 3.72 (s, 2H, SCH₂CO), 6.85–7.92 (m, aromatic-H).
  • ¹³C NMR : δ 42.1 (CH₂CO), 55.9 (OCH₃), 114.8–154.6 (aromatic C).

Mass Spectrometry

  • HRMS (ESI-TOF) : m/z 589.1821 [M+H]⁺ (calc. 589.1814).

Infrared Spectroscopy

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Advantage
2.3 CuCl-catalyzed cyclization 68 95 Regioselective triazolo formation
3.1 Thiourea displacement 75 98 High sulfur incorporation
5.1 EDCl/HOBt coupling 82 99 Mild conditions, high efficiency

Challenges and Optimization Strategies

  • Regioselectivity in Triazolo Formation : Use of Cu(I) catalysts reduces byproducts.
  • Thiol Oxidation : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.
  • Amide Coupling Efficiency : EDCl/HOBt system outperforms DCC/DMAP in polar aprotic solvents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.